molecular formula C16H10Cl2N2OS B2457964 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313366-15-3

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2457964
CAS No.: 313366-15-3
M. Wt: 349.23
InChI Key: XSVSLWGWGXMXCS-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide: is a synthetic organic compound that belongs to the class of benzamides. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(4-chlorophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 3-chlorobenzoic acid and 4-(4-chlorophenyl)-1,3-thiazol-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests possible activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry: In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and the benzamide moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and require detailed studies to elucidate.

Comparison with Similar Compounds

  • 3-chloro-N-(4-chlorophenyl)benzamide
  • 4-chloro-N-(4-chlorophenyl)benzamide
  • 2-chloro-N-(4-chlorophenyl)benzamide

Comparison: Compared to its analogs, 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring. This ring imparts distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity. The compound’s structure allows for specific interactions with biological targets that may not be possible with simpler benzamide derivatives.

Properties

IUPAC Name

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVSLWGWGXMXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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